4-Ethoxybenzenesulfonic acid sodium salt monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybenzenesulfonic acid sodium salt monohydrate is a chemical compound with the molecular formula C8H9NaO4S. It is a sodium salt derivative of 4-ethoxybenzenesulfonic acid and is commonly used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the sulfonation of ethoxybenzene. The process involves reacting ethoxybenzene with sulfuric acid under controlled conditions to introduce the sulfonic acid group. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of 4-ethoxybenzenesulfonic acid sodium salt monohydrate involves large-scale sulfonation reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxybenzenesulfonic acid sodium salt monohydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of 4-ethoxybenzoic acid.
Reduction: Reduction reactions can produce 4-ethoxybenzenesulfonic acid.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybenzenesulfonic acid sodium salt monohydrate is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In biochemical assays and studies involving enzyme inhibition.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of dyes, detergents, and other chemical products.
Wirkmechanismus
4-Ethoxybenzenesulfonic acid sodium salt monohydrate is similar to other sulfonic acid derivatives, such as 4-methoxybenzenesulfonic acid sodium salt and 4-hydroxybenzenesulfonic acid sodium salt. it is unique in its ethoxy group, which imparts distinct chemical and physical properties. These differences can influence its reactivity, solubility, and biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzenesulfonic acid sodium salt
4-Hydroxybenzenesulfonic acid sodium salt
4-Nitrobenzenesulfonic acid sodium salt
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
sodium;4-ethoxybenzenesulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S.Na.H2O/c1-2-12-7-3-5-8(6-4-7)13(9,10)11;;/h3-6H,2H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJKDJGWGQTWQF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.